molecular formula C23H19ClN4O2S2 B2753701 N-(2-chlorophenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 954697-50-8

N-(2-chlorophenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2753701
CAS No.: 954697-50-8
M. Wt: 483
InChI Key: QUCZKXPGNANPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazine core substituted at the 3-position with a sulfanyl group linked to an acetamide moiety. The acetamide nitrogen is bonded to a 2-chlorophenyl group, while the pyridazine’s 6-position connects to a 4-methyl-1,3-thiazole ring bearing a 4-methoxyphenyl substituent.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O2S2/c1-14-22(32-23(25-14)15-7-9-16(30-2)10-8-15)19-11-12-21(28-27-19)31-13-20(29)26-18-6-4-3-5-17(18)24/h3-12H,13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCZKXPGNANPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the available literature regarding its synthesis, biological activities, structure-activity relationship (SAR), and potential therapeutic applications.

Synthesis

The compound can be synthesized through a multi-step process involving the formation of thiazole and pyridazine rings. The synthetic pathway typically involves:

  • Formation of Thiazole : Reaction of appropriate thioketones with α-bromo ketones.
  • Pyridazine Formation : Condensation reactions leading to the formation of pyridazine derivatives.
  • Final Coupling : The final step involves coupling the thiazole and pyridazine components with a chlorophenyl acetamide moiety.

Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines. In vitro studies demonstrated that this compound has an IC50 value of approximately 27.1 µM against MDA-MB-231 breast cancer cells and 74.2 µM against HepG2 liver cancer cells, indicating moderate efficacy compared to standard chemotherapeutics like sorafenib .

The proposed mechanism of action for this compound includes:

  • VEGFR Inhibition : The compound has been shown to inhibit the vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis.
  • Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Thiazole Ring : The presence of electron-withdrawing groups on the thiazole ring enhances cytotoxicity.
  • Pyridazine Moiety : Modifications on the pyridazine ring can significantly alter the compound's interaction with biological targets.
  • Chlorophenyl Group : The 2-chlorophenyl group is essential for maintaining potency against cancer cell lines.

Case Studies

A recent case study evaluated the anticancer effects of this compound in a multicellular spheroid model, which better mimics in vivo tumor conditions compared to traditional monolayer cultures. The results indicated enhanced drug resistance in spheroid models, emphasizing the need for further investigation into combination therapies to overcome this challenge .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds featuring thiazole and pyridazine derivatives in anticancer applications. For instance, thiazole-pyridine hybrids have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). One study demonstrated that a thiazole-pyridine hybrid exhibited an IC50 of 5.71 μM against MCF-7 cells, outperforming the standard drug 5-fluorouracil (IC50 of 6.14 μM) due to the presence of electron-withdrawing groups such as chlorine .

Anticonvulsant Properties

The anticonvulsant properties of compounds similar to N-(2-chlorophenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide have been investigated using various animal models. One study reported that thiazole-integrated compounds displayed significant protection in picrotoxin-induced convulsion models, indicating their potential utility in treating epilepsy .

Anti-inflammatory Effects

Compounds with similar structural frameworks have also been explored for their anti-inflammatory properties. The inclusion of methoxy and chlorophenyl groups has been linked to enhanced anti-inflammatory activity in certain derivatives, making them candidates for further development as therapeutic agents for inflammatory diseases .

Mechanistic Studies

Research into the mechanisms of action of these compounds is ongoing, with investigations focusing on their interactions at the molecular level. This includes studying their effects on specific signaling pathways involved in cancer cell proliferation and survival, as well as their impact on neurotransmitter systems relevant to seizure activity .

Table: Summary of Key Studies Involving Thiazole-Pyridine Derivatives

Study ReferenceCompound TestedBiological ActivityIC50 ValueCell Line
Thiazole-Pyridine HybridAnticancer5.71 μMMCF-7
Thiazole AnalogAnticonvulsantED50: 18.4 mg/kgPicrotoxin Model
Methoxy-Thiazole DerivativeAnti-inflammatoryN/AIn vitro

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name Core Structure Key Substituents Biological Activity (Reported) Source
N-(2-chlorophenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide Pyridazine + Thiazole 2-Chlorophenyl, 4-methoxyphenyl, 4-methyl-thiazole Not explicitly reported N/A
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-2-methylphenyl)acetamide (RN: 618880-39-0) Triazole + Pyridine 4-Chloro-2-methylphenyl, allyl, pyridinyl Antimicrobial (inferred from class)
N-(3,4-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole 3,4-Difluorophenyl, 4-chlorophenyl, 4-methylphenyl Not explicitly reported
2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide (RN: 442648-07-9) Triazole + Furan 3-Fluorophenyl, furan, allyl Anti-exudative (analog class)
N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl)acetamide derivatives Triazole + Pyridine Varied aryl groups (e.g., electron-withdrawing Cl, NO₂) Antimicrobial, antioxidant, anti-inflammatory

Key Observations from Research

Electron-Withdrawing Groups Enhance Activity : Compounds with electron-withdrawing substituents (e.g., chloro, fluoro) on the aryl rings exhibit improved antimicrobial and anti-inflammatory activities. For example, derivatives with 4-chlorophenyl or 3,4-difluorophenyl groups showed higher efficacy than those with electron-donating groups (e.g., methoxy) .

Heterocyclic Core Influence: Pyridazine vs. Thiazole vs. Furan: The 4-methyl-thiazole moiety in the target compound could enhance metabolic stability compared to furan-containing analogs, which are prone to oxidative degradation .

Anti-Exudative Activity : Compounds with furan or allyl substituents (e.g., RN: 442648-07-9) demonstrated anti-exudative effects comparable to diclofenac sodium at 10 mg/kg, suggesting the sulfanyl-acetamide scaffold’s versatility .

Q & A

Q. What are the key steps in synthesizing N-(2-chlorophenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide?

  • Methodological Answer : Synthesis typically involves:

Thiazole Ring Formation : Reacting 4-methoxyphenyl derivatives with thiourea or thioamides under reflux conditions to form the 4-methyl-1,3-thiazole moiety .

Pyridazine Sulfanyl Coupling : Introducing the sulfanylacetamide group via nucleophilic substitution, using reagents like NaH or K₂CO₃ in anhydrous DMF .

Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) to achieve >95% purity .
Critical Parameters: Temperature control (±2°C), solvent polarity, and reaction time (12–24 hours) are crucial for yield optimization .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., thiazole C-5 substitution) and detects impurities. Aromatic proton splitting patterns distinguish ortho/para substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching calculated mass within 2 ppm) .
  • HPLC-PDA : Assesses purity (>98%) and detects photodegradation byproducts under UV stress .
    Note: X-ray crystallography (where feasible) resolves conformational ambiguities in the pyridazine-thiazole linkage .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the final coupling step?

  • Methodological Answer : Low yields often stem from steric hindrance at the pyridazine C-3 position. Strategies include:
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the sulfanyl group .
  • Catalysis : Pd(0) catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for challenging aryl-thioether bonds .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 30 minutes while maintaining >80% yield .
    Data Contradiction: Some studies report DMF increasing side products; thus, real-time monitoring via TLC or inline IR is advised .

Q. How should discrepancies between NMR and mass spectrometry data be resolved?

  • Methodological Answer : Discrepancies may arise from:
  • Tautomerism : Thiazole-proton shifts in DMSO-d₆ vs. CDCl₃ (e.g., enol-keto tautomers). Use variable-temperature NMR to identify dynamic equilibria .
  • Adduct Formation : HRMS may show [M+Na]⁺ or [M+NH₄]⁺ peaks. Compare with theoretical isotopic patterns .
  • Impurity Co-elution : LC-MS/MS (MRM mode) differentiates isobaric contaminants .

Q. What computational methods predict the compound’s binding affinity for kinase targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Models interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize poses with H-bonding to hinge regions (e.g., pyridazine N-atom) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD >2 Å suggests poor binding .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data from analogous thiazole derivatives .

Methodological Notes

  • Stability Testing : Store the compound at -20°C in amber vials; degradation >5% observed after 30 days at RT (HPLC data) .
  • Derivative Design : Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance kinase inhibition .
  • Crystallography : Submit crystals to the Cambridge Structural Database (CSD) to resolve ambiguities in dihedral angles (e.g., pyridazine-thiazole torsion) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.